molecular formula C8H6F3NO3 B1360095 4-Methoxy-3-nitrobenzotrifluoride CAS No. 394-25-2

4-Methoxy-3-nitrobenzotrifluoride

Cat. No. B1360095
CAS RN: 394-25-2
M. Wt: 221.13 g/mol
InChI Key: MAAFHLOZHBKYTG-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzotrifluoride is a halogenated aromatic nitro compound1. It is also known as 1-methoxy-2-nitro-4-(trifluoromethyl)benzene2.



Synthesis Analysis

The synthesis of 4-Methoxy-3-nitrobenzotrifluoride is not explicitly mentioned in the search results. However, it’s known that aromatic nitro compounds can react vigorously with reducing agents, including hydrides, sulfides, and nitrides1.



Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-nitrobenzotrifluoride is C8H6F3NO33. Its average mass is 221.133 Da and its monoisotopic mass is 221.029984 Da3.



Chemical Reactions Analysis

Aromatic nitro compounds like 4-Methoxy-3-nitrobenzotrifluoride can range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation1.



Physical And Chemical Properties Analysis

4-Methoxy-3-nitrobenzotrifluoride has a density of 1.4±0.1 g/cm3, a boiling point of 251.8±40.0 °C at 760 mmHg, and a flash point of 106.1±27.3 °C3. It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds3.


Scientific Research Applications

Photophysical Properties in Chromophores/Fluorophores

A study by Habenicht et al. (2015) explored the influence of regioisomerism on photophysical properties in 4-hydroxy-1,3-thiazole-based push–pull chromophores/fluorophores. This research is foundational for future design strategies in this class of dyes, particularly noting that nitro groups, typically considered fluorescence quenchers, actually contributed to significant quantum yields in the derivatives synthesized (Habenicht et al., 2015).

Crystal Structures in Chemical Isomers

Lynch and Mcclenaghan (2003) investigated two chemical isomers of 3-nitrobenzotrifluoride, focusing on their crystal structures. This study aimed at forming a cocrystal of the two compounds, providing insights into their conformation and interactions (Lynch & Mcclenaghan, 2003).

Solvolysis in Fluorinated Alcohols

Jursic et al. (1986) studied the solvolysis of a 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl compound in various solvents, including fluorinated alcohols. This research contributes to understanding the electron-withdrawing inductive effects of methoxy groups in such reactions (Jursic et al., 1986).

Magnetic Properties in Lanthanide-Nitronyl Nitroxide Compounds

Li et al. (2015) synthesized and characterized mononuclear tri-spin lanthanide-nitronyl nitroxide radical compounds. These findings are significant in the study of magnetic properties and potential applications in materials science (Li et al., 2015).

Effect on Mesomorphic Properties

Sugiura et al. (1991) examined the thermal properties of certain nitrobenzoate derivatives. The study highlights the influence of nitro groups on smectic properties, offering insights into the structural and electrostatic nature of these groups (Sugiura et al., 1991).

Safety And Hazards

4-Methoxy-3-nitrobenzotrifluoride is poisonous by the intraperitoneal route. It is moderately toxic by ingestion, inhalation, and subcutaneous routes. It is combustible when exposed to heat or flame. When heated to decomposition, it emits very toxic fumes of F and NOx1.


Future Directions

The future directions for 4-Methoxy-3-nitrobenzotrifluoride are not explicitly mentioned in the search results. However, it is available for research use4.


Please note that this information is based on available resources and may not be fully comprehensive.


properties

IUPAC Name

1-methoxy-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAFHLOZHBKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192586
Record name 2-Nitro-4-trifluoromethylanisole
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Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitrobenzotrifluoride

CAS RN

394-25-2
Record name 4-Methoxy-3-nitrobenzotrifluoride
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Record name 4-Methoxy-3-nitrobenzotrifluoride
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Record name 2-nitro-4-trifluoromethylanisole
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Record name 4-Methoxy-3-nitrobenzotrifluoride
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Synthesis routes and methods I

Procedure details

Reaction of 4-chloro-3-nitrobenzotrifluoride with sodium methoxide to give 4-methoxy-3-nitro-benzotrifluoride
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Synthesis routes and methods II

Procedure details

The 2-amino-4-trifluoromethylphenols (XI) required for the reaction sequence just described may be prepared by conventional methods. Thus, 2-amino-6-fluoro-4-trifluoromethylphenol may be prepared from 2-nitro-4-trifluoromethylchlorobenzene by reacting the latter with sodium methoxide to give 2-nitro-4-trifluoromethylanisole, and reducing this compound to 2-amino-4-trifluoromethylanisole. The latter compound may be diazotised and converted to its fluoborate salt and heated to give 2-fluoro-4-trifluoromethylanisole. This may then be nitrated to form 2-fluoro-6-nitro-4-trifluoromethylanisole, which is then reduced to give 2-amino-6-fluoro-4-trifluoromethylanisole. Finally the latter compound is heated with a demethylating agent, for example an excess of pyridine hydrochloride to give 2-amino-6-fluoro-4-trifluoromethylphenol.
[Compound]
Name
2-amino-4-trifluoromethylphenols
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2-amino-6-fluoro-4-trifluoromethylphenol
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Synthesis routes and methods III

Procedure details

Sodium methoxide (1.35 g; 25 mmol; 2.5 equiv) was slurried in DMSO (10 mL) and cooled in a cool water bath. Nitroethane (0.79 mL; 11 mmol; 1.1 equiv.) and 4-chloro-3-nitrobenzotrifluoride (1; 1.49 mL; 10 mmol) were mixed and added slowly dropwise with cooling such that the temperature remained between 15 and 20° C. After the addition was complete, the reaction mixture was allowed to warm slowly over 3 h from 15 to 18° C. and then stirred overnight at 18° C. to completely consume 1 according to GC analysis. Toluene (10 mL) was added and the mixture was cooled in ice water and 3 N HCl (10 mL; 30 mmol; 3 equiv) was added dropwise such that the temperature remained below 20° C. After the addition the layers were separated, and the organic solution was dried (Na2SO4) and concentrated to afford 2.60 g of crude product. Analysis of this material by 1H NMR and GC indicated that the major product was 6 with 2 and 3 as minor products. 6: 1H NMR (CDCl3) δ 8.127 (d, 1H, J=1.8 Hz); 7.803 (dd, 1 H, J=2.1, 8.7 Hz); 7.203 (d, 1H, J=9.06 Hz); 4.028 (s, 3H). GC (30 m DB-17, 100° C., 3 min; 100-280° C., 15°/min); 280° C., 1 min): tR 9.35 min.
Quantity
1.35 g
Type
reactant
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Nitroethane
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0.79 mL
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reactant
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1.49 mL
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10 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

4-chloro-3-nitrobenzotrifluoride (112.8 g) in methanol (200 ml) was mixed with a solution of sodium (11.6 g) in methanol (800 ml) and stirred for 2 hours. The mixture was kept overnight and then stirred and heated under reflux for 3 hours. The solution was left overnight, filtered, and the solvent removed. The remaining oil was taken up in ether (500 ml) and washed with water. The ether solution was dried and evaporated to give 4-methoxy-3-nitrobenzotrifluoride (106 g).
Quantity
112.8 g
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11.6 g
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reactant
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200 mL
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800 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MR Pettit, JC Tatlow - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Catalytic reduction of 4-methoxy-3-nitrobenzotrifluoride afforded not only the amine but in one case also the corresponding azoand azoxy-compounds. …
Number of citations: 8 pubs.rsc.org
CH Lochmüller, AG Edwards - … of Toxic and Related Air Pollutants …, 1987 - books.google.com
… reversed phase column elution, and identifiable MS fragmentation patterns were: 4-amino-3-nitrobenzotrifluoride, 2-amino-5-nitrobenzotri-fluoride, and 4-methoxy-3-nitrobenzotrifluoride…
Number of citations: 0 books.google.com
CE Jacobson, N Martinez-Muñoz… - The Journal of Organic …, 2015 - ACS Publications
… H-decoupled 19 F NMR spectra were referenced to 4-methoxy-3-nitrobenzotrifluoride and obtained at 470 MHz. GCMS analysis was performed using a J&W DB5 ms GC capillary …
Number of citations: 32 pubs.acs.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com

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